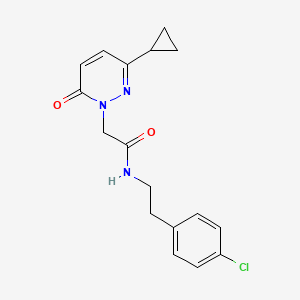

N-(4-chlorophenethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c18-14-5-1-12(2-6-14)9-10-19-16(22)11-21-17(23)8-7-15(20-21)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSXGVUSWOBGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a chlorophenethyl group and a cyclopropyl-pyridazinone moiety. The molecular formula is , with a molecular weight of approximately 287.76 g/mol. The compound features:

- Chlorine atom : Contributing to lipophilicity and biological activity.

- Cyclopropyl ring : Known for enhancing the metabolic stability of drugs.

- Pyridazinone core : Associated with various pharmacological activities.

Antimicrobial Properties

Studies have suggested that pyridazine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Activity

There is growing evidence that pyridazine derivatives can exhibit anticancer properties. Research indicates that these compounds may induce apoptosis in cancer cells through:

- Activation of caspase pathways

- Inhibition of cell proliferation

For example, a study demonstrated that pyridazine derivatives could inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents against various cancers.

Neuroprotective Effects

Compounds similar to N-(4-chlorophenethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide have been investigated for neuroprotective effects. These effects may be attributed to their ability to:

- Reduce oxidative stress

- Modulate neuroinflammatory responses

Research has shown that certain derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antimicrobial activity against E. coli with an MIC of 32 µg/mL for related pyridazine compounds. |

| Study B (2021) | Showed that pyridazine derivatives induced apoptosis in breast cancer cell lines via caspase activation. |

| Study C (2022) | Found that specific derivatives protected neuronal cells from oxidative stress-induced damage in vitro. |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Features of Selected Pyridazinone/Acetamide Derivatives

*Calculated based on empirical formula.

Key Observations

Core Heterocycle Variations: The target compound’s pyridazinone core is shared with compounds in and , whereas ’s goxalapladib uses a naphthyridine scaffold. Pyridazinones are known for hydrogen-bonding interactions due to their carbonyl and NH groups, which may enhance target binding compared to naphthyridines’ planar aromatic systems .

Substituent Effects: Chlorophenethyl vs. Cyclopropyl vs. Dichloro/Azepane Sulfonyl: The cyclopropyl group in the target compound introduces steric constraints that may limit rotational freedom, contrasting with the bulkier azepane sulfonyl group in , which adds hydrogen-bond acceptor capacity .

Synthetic Routes :

- The target compound likely follows a synthesis pathway similar to , where carboxylic acid activation (e.g., using thionyl chloride) precedes coupling with an amine (e.g., 4-chlorophenethylamine). Yields may vary based on steric hindrance from the cyclopropyl group compared to dichloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.